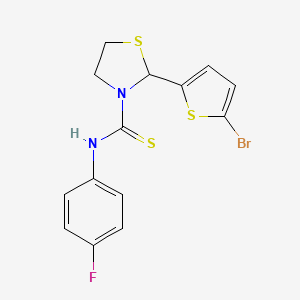

2-(5-bromothiophen-2-yl)-N-(4-fluorophenyl)-1,3-thiazolidine-3-carbothioamide

Description

2-(5-Bromothiophen-2-yl)-N-(4-fluorophenyl)-1,3-thiazolidine-3-carbothioamide is a thiazolidine derivative featuring a brominated thiophene ring and a 4-fluorophenyl substituent. The bromine atom on the thiophene ring contributes to steric bulk and electron-withdrawing effects, while the 4-fluorophenyl group introduces hydrophobic and electronic modulation.

Properties

Molecular Formula |

C14H12BrFN2S3 |

|---|---|

Molecular Weight |

403.4 g/mol |

IUPAC Name |

2-(5-bromothiophen-2-yl)-N-(4-fluorophenyl)-1,3-thiazolidine-3-carbothioamide |

InChI |

InChI=1S/C14H12BrFN2S3/c15-12-6-5-11(21-12)13-18(7-8-20-13)14(19)17-10-3-1-9(16)2-4-10/h1-6,13H,7-8H2,(H,17,19) |

InChI Key |

CKAQPKHHHBPMPH-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC(N1C(=S)NC2=CC=C(C=C2)F)C3=CC=C(S3)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromothiophen-2-yl)-N-(4-fluorophenyl)-1,3-thiazolidine-3-carbothioamide typically involves multiple steps:

Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by the reaction of a thiol with an α-halo carbonyl compound under basic conditions.

Introduction of the Bromothiophene Group: The bromothiophene moiety can be introduced through a halogenation reaction, where thiophene is treated with a brominating agent such as N-bromosuccinimide (NBS).

Coupling with the Fluorophenyl Group: The final step involves coupling the bromothiophene and thiazolidine intermediates with a fluorophenyl amine under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the bromothiophene moiety, potentially converting it to a thiophene derivative.

Substitution: The bromine atom in the bromothiophene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine (TEA).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Thiophene derivatives.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 2-(5-bromothiophen-2-yl)-N-(4-fluorophenyl)-1,3-thiazolidine-3-carbothioamide is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its interactions with biological macromolecules are of particular interest.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. It may also find applications in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(5-bromothiophen-2-yl)-N-(4-fluorophenyl)-1,3-thiazolidine-3-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring and the bromothiophene moiety are key structural features that enable these interactions. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: The 5-bromothiophen-2-yl group in the target compound and its analogs (e.g., Foroumadi et al., 2005) correlates with enhanced antibacterial activity due to increased lipophilicity and target binding .

Core Structure Impact :

- Thiazolidine derivatives (e.g., the target compound and the indole-carboxamide analog) exhibit diverse bioactivity depending on substituents. For instance, the trifluoromethylphenyl group in the indole derivative enhances metabolic stability, while the fluorophenyl group in the target compound may improve membrane permeability .

Electronic and Steric Modulation: The 4-fluorophenyl substituent in the target compound provides moderate electron-withdrawing effects compared to the stronger electron-withdrawing trifluoromethylphenyl group in the indole analog, which may influence receptor binding kinetics .

Physicochemical and Crystallographic Insights

- For example, enantiomer-polarity parameters (e.g., Flack parameter in ) ensure accurate assignment of chiral centers in related compounds .

- Solubility and Stability : The carbothioamide group in the target compound likely enhances stability compared to oxime or oxo derivatives (), though bromine and fluorine substituents may reduce aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.